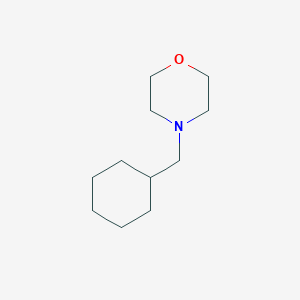

4-(Cyclohexylmethyl)morpholine

Vue d'ensemble

Description

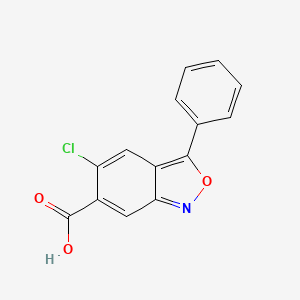

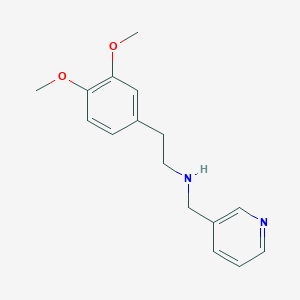

The compound 4-(Cyclohexylmethyl)morpholine is a chemical of interest in various synthetic and analytical chemistry research areas. It is a derivative of morpholine, which is a versatile heterocyclic amine, often used as a building block in chemical synthesis.

Synthesis Analysis

The synthesis of 4-cyclohexylmorpholines has been achieved through a palladium-catalyzed direct coupling of aryl ethers with morpholines, using hydrogen as a reducing agent. This method is highly efficient and does not require acidic additives, yielding various 4-cyclohexylmorpholines from different aryl ethers. The mechanism involves cleavage of the C(Ar)–O bonds to form cyclohexanones, followed by reductive amination .

Molecular Structure Analysis

X-ray structural analysis has provided insights into the molecular structure of related compounds. For instance, the geometry of the N–N double bond and the partial delocalization across the linear triazene moiety have been characterized in a derivative of morpholine . Additionally, the crystal structure of a 5-chlorosalicylic acid derivative incorporating a morpholine moiety has been determined, revealing the dihedral angles between different rings in the molecule .

Chemical Reactions Analysis

Morpholine derivatives have been used in various chemical reactions. Cyclocondensation of cyclohexene-4-carbaldehyde with morpholine has yielded a range of substituted compounds . Reactions of 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one with sodium salts have been attempted to synthesize fused cyclopropane derivatives . Moreover, cross-recyclization reactions involving 4-(cyclohex-1-en-1-yl)morpholine have led to the formation of various heterocyclic compounds . The reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine has followed both aza-Diels–Alder reaction and unexpected decyanation pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and molecular structure. For example, the photophysical characterization of a morpholine derivative has shown intense absorption bands and emission at specific wavelengths, indicating its potential use in photophysical applications . The crystallographic data provide information on the molecular dimensions and conformations, which are essential for understanding the reactivity and interactions of these compounds 10.

Applications De Recherche Scientifique

Combustion Chemistry of Morpholine

Morpholine and its derivatives, including 4-(Cyclohexylmethyl)morpholine, have been studied in the context of combustion chemistry. Lucassen et al. (2009) investigated the combustion chemistry of morpholine, a heterocyclic secondary amine, under low-pressure conditions. The study emphasized the identification of stable and radical intermediates and products of the combustion process, offering insights into pollutant emission related to hydrocarbon, oxygenated, and nitrogen-containing compounds (Lucassen et al., 2009).

Pharmaceutical Significance

Morpholine derivatives, including 4-(Cyclohexylmethyl)morpholine, play a significant role in pharmaceutical research. Kumar Rupak et al. (2016) highlighted the importance of morpholine in developing therapeutic agents for various medical ailments. The study discussed the versatility of morpholine-based molecules and their potential in synthesizing potent drugs (Kumar Rupak et al., 2016).

Antimicrobial Properties

Research by Oliveira et al. (2015) on 4-(Phenylsulfonyl) morpholine, a related compound, explored its antimicrobial and modulating activity against various microorganisms. This study provides an understanding of the potential use of morpholine derivatives in combating multi-resistant strains of bacteria and fungi (Oliveira et al., 2015).

Synthesis and Chemical Properties

The synthesis of 4-cyclohexylmorpholines has been a subject of interest in the field of green chemistry. Zheng et al. (2021) described a palladium-catalyzed synthesis method for 4-cyclohexylmorpholines, highlighting the efficiency of this process and its applications in producing fine chemicals (Zheng et al., 2021).

Applications in Kinase Inhibition

Hobbs et al. (2019) investigated the use of morpholine derivatives in inhibiting the PI3K-AKT-mTOR pathway, a crucial area in cancer research. The study identified a potent non-nitrogen containing morpholine isostere, emphasizing its significance in developing selective dual inhibitors for mTORC1 and mTORC2 (Hobbs et al., 2019).

Corrosion Inhibition

Cheng et al. (2014) synthesized a morpholine salt for use as a corrosion inhibitor in blast furnace gas pipelines. The study demonstrated the effectiveness of this compound in inhibiting corrosion, particularly in the context of steel cathode electrochemical processes (Cheng et al., 2014).

Propriétés

IUPAC Name |

4-(cyclohexylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXVBQQAUQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348928 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylmethyl)morpholine | |

CAS RN |

5005-25-4 | |

| Record name | 4-(cyclohexylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)